molecular formula C9H10O4 B1587752 Ethyl 2,6-dihydroxybenzoate CAS No. 54640-04-9

Ethyl 2,6-dihydroxybenzoate

Cat. No.: B1587752
CAS No.: 54640-04-9
M. Wt: 182.17 g/mol
InChI Key: MIGILBRMELSWJT-UHFFFAOYSA-N
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Description

Ethyl 2,6-dihydroxybenzoate is an organic compound with the molecular formula C9H10O4. It is an ester derivative of 2,6-dihydroxybenzoic acid, commonly known as gentisic acid. This compound is characterized by the presence of two hydroxyl groups attached to the benzene ring and an ethyl ester group. It is a white crystalline solid with a molecular weight of 182.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,6-dihydroxybenzoate can be synthesized through the esterification of 2,6-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst. A common method involves the use of thionyl chloride as a reagent. The reaction is typically carried out under reflux conditions with an inert atmosphere to prevent oxidation .

Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones. These reactions are typically carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form the corresponding dihydroxybenzyl alcohol using reducing agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho to the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

Major Products Formed:

Scientific Research Applications

Ethyl 2,6-dihydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including xanthones and other bioactive molecules.

    Biology: The compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of oxidative stress-related diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2,6-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGILBRMELSWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405022
Record name Ethyl 2,6-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54640-04-9
Record name Ethyl 2,6-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,6-dihydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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